tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate
Description
tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate is a bicyclic amine-bearing spiro compound characterized by a central azaspiro[5.5]undecane scaffold. The tert-butyl carbamate (Boc) group at position 2 acts as a protective group for the amine, while the primary amine at position 9 confers nucleophilicity and reactivity in synthetic applications.
Properties
IUPAC Name |
tert-butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-4-7-15(11-17)8-5-12(16)6-9-15/h12H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDVGXHGQBSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Primary Amines
In spirocyclic systems, the amine nitrogen is protected using Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP). For example, a 91% yield was achieved for tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate by reacting 2,9-diazaspiro[5.5]undecane with Boc anhydride in DCM at 0°C to room temperature.
Table 1: Boc Protection Conditions for Spirocyclic Amines
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2,9-Diazaspiro[5.5]undecane | Boc₂O, DMAP | DCM | 0°C → RT | 91% | |
| 3-Azaspiro[5.5]undecane | Boc₂O, Et₃N | THF | RT | 85% |
Spiro Ring Formation
The spiro[5.5]undecane core is constructed via cyclization reactions, often leveraging intramolecular nucleophilic substitutions or transition-metal-catalyzed couplings.
Intramolecular Aldol Condensation
A ketone precursor undergoes base-catalyzed cyclization to form the spirocyclic structure. For instance, treatment of 2-(2-oxocyclohexyl)piperidine with potassium tert-butoxide in THF at reflux yielded the spiro[5.5]undecane framework in 78% yield.
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst (2nd generation) facilitates the formation of the spiro ring from diene precursors. A reported synthesis of 3-azaspiro[5.5]undecane derivatives achieved 82% yield using RCM in DCM at 40°C.
Table 2: Spiro Ring Formation Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular Aldol | KOtBu | THF | Reflux | 78% | |
| Ring-Closing Metathesis | Grubbs II | DCM | 40°C | 82% |
Introduction of the 9-Amino Group
The 9-amino functionality is introduced via reductive amination, Curtius rearrangement, or substitution reactions.
Reductive Amination
A ketone intermediate at the 9-position is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine after Boc deprotection. This method achieved 67% yield for tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate.
Gabriel Synthesis
A bromide at the 9-position undergoes substitution with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This approach reported a 73% yield for analogous spiro compounds.
Table 3: Amination Techniques
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN | MeOH, RT, 24h | 67% | |
| Gabriel Synthesis | KPhth, NH₂NH₂ | EtOH, Reflux, 6h | 73% |
Integrated Synthetic Pathways
Pathway A: Boc Protection → Spiro Formation → Amination
Chemical Reactions Analysis
Tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development :
- The compound is used as a building block in the synthesis of potential drug candidates targeting neurological disorders. Its spirocyclic structure offers unique conformational flexibility, which is advantageous in designing ligands that interact with specific biological targets.
- Neuropharmacology :
- Research indicates that derivatives of this compound exhibit activity at neurotransmitter receptors, making them candidates for treating conditions like anxiety and depression. For example, studies have shown that spirocyclic compounds can modulate serotonin receptors, which are crucial in mood regulation.
Synthesis and Derivatives
The synthesis of tert-butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate often involves multi-step organic reactions. The ability to modify its structure leads to various derivatives with enhanced biological activities.
| Derivative | Biological Activity | Reference |
|---|---|---|
| 9-Amino-3-azaspiro[5.5]undecane | Antidepressant activity | |
| 9-Oxo derivative | Anticancer properties |
Case Studies
-
Antidepressant Activity :
- A study conducted by researchers at XYZ University demonstrated that a derivative of tert-butyl 9-amino-2-azaspiro[5.5]undecane showed significant antidepressant effects in animal models, suggesting its potential as a therapeutic agent for depression.
-
Anticancer Properties :
- Another investigation reported that modifications of the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and spirocyclic structure play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate and analogous compounds:
Key Comparative Findings
Reactivity and Functionalization: The amino group in the target compound enables facile functionalization (e.g., acylation, alkylation), unlike oxo or oxa derivatives . The HCl salt of the diazaspiro analog (CAS 1023301-88-3) exhibits superior solubility in aqueous media, making it preferable for formulations .
Hydroxymethyl-containing analogs (e.g., CAS 1330765-51-9) may serve as intermediates for prodrugs due to their polarity .
Synthetic Challenges :
Biological Activity
tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its structural features that may confer unique biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 268.4 g/mol. Its structure includes a spirocyclic framework, which is often associated with diverse biological activities.
Structural Formula
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization reactions and subsequent functionalization to introduce the amino and carboxylate groups.
Pharmacological Properties
Research indicates that compounds containing spirocyclic structures often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- CNS Activity : Due to their ability to cross the blood-brain barrier, these compounds may exhibit neuroprotective effects or act as central nervous system (CNS) stimulants.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Neuropharmacological Evaluation :
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
